molecular formula C12H17N5OS2 B2810203 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide CAS No. 1094710-93-6

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide

Cat. No.: B2810203
CAS No.: 1094710-93-6
M. Wt: 311.42
InChI Key: VLCUUTFXNIOBPK-UHFFFAOYSA-N
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Description

The compound “2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide” is a derivative of 2-amino-1,3,4-thiadiazole . It has been studied for its potential biological activities .


Synthesis Analysis

The synthesis of similar compounds involves a three-step process starting from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The compounds are synthesized efficiently in high isolated yields .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like X-ray structural parameters at the DFT calculations with a hybrid functional B3LYP .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the urease inhibitory activity of compounds with similar structures has been evaluated . The compounds could interact well with the active site of the urease enzyme .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the compound “2-Amino-5-methyl-1,3,4-thiadiazole” has a molecular weight of 115.15 .

Mechanism of Action

The mechanism of action of similar compounds involves their interaction with the active site of enzymes. For example, some compounds have shown inhibitory activity against the urease enzyme, which is essential for the survival of certain bacteria .

Safety and Hazards

The safety and hazards associated with similar compounds are typically provided in their Material Safety Data Sheets (MSDS). For instance, the compound “2-(5-AMINO-1,3,4-THIADIAZOL-2-YL)-PHENOL” has a hazard statement H302, indicating that it is harmful if swallowed .

Future Directions

There is considerable interest in the development of new compounds with antimicrobial activity, especially as more bacteria become resistant to current antibiotics . The 2-amino-1,3,4-thiadiazole moiety may be a good scaffold for future pharmacologically active 1,3,4-thiadiazole derivatives .

Properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5OS2/c13-8-12(5-3-1-2-4-6-12)15-9(18)7-19-11-17-16-10(14)20-11/h1-7H2,(H2,14,16)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLCUUTFXNIOBPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C#N)NC(=O)CSC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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